2-[(Z)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate
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Overview
Description
2-[(Z)-{[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE is a synthetic organic compound with potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-{[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phenoxyacetic Acid Derivative: The synthesis begins with the reaction of 3,4-dimethylphenol with chloroacetic acid in the presence of a base to form 3,4-dimethylphenoxyacetic acid.
Amidation: The phenoxyacetic acid derivative is then reacted with an amine to form the corresponding amide.
Imination: The amide is treated with a suitable reagent to form the imine derivative.
Coupling with Furan-2-Carboxylic Acid: The imine derivative is then coupled with furan-2-carboxylic acid under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions to scale up the synthesis for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-[(Z)-{[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or inhibitor in various biological studies.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(Z)-{[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
2-[(Z)-{[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE: shares structural similarities with other compounds containing furan rings, phenyl groups, and similar functional groups.
Uniqueness
- The unique combination of functional groups in 2-[(Z)-{[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE may confer distinct reactivity and potential applications compared to other similar compounds. This uniqueness can be leveraged in various scientific and industrial contexts to achieve specific goals.
Properties
Molecular Formula |
C22H20N2O5 |
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Molecular Weight |
392.4 g/mol |
IUPAC Name |
[2-[(Z)-[[2-(3,4-dimethylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C22H20N2O5/c1-15-9-10-18(12-16(15)2)28-14-21(25)24-23-13-17-6-3-4-7-19(17)29-22(26)20-8-5-11-27-20/h3-13H,14H2,1-2H3,(H,24,25)/b23-13- |
InChI Key |
UNRLGNMOROOXGJ-QRVIBDJDSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)OCC(=O)N/N=C\C2=CC=CC=C2OC(=O)C3=CC=CO3)C |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NN=CC2=CC=CC=C2OC(=O)C3=CC=CO3)C |
Origin of Product |
United States |
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